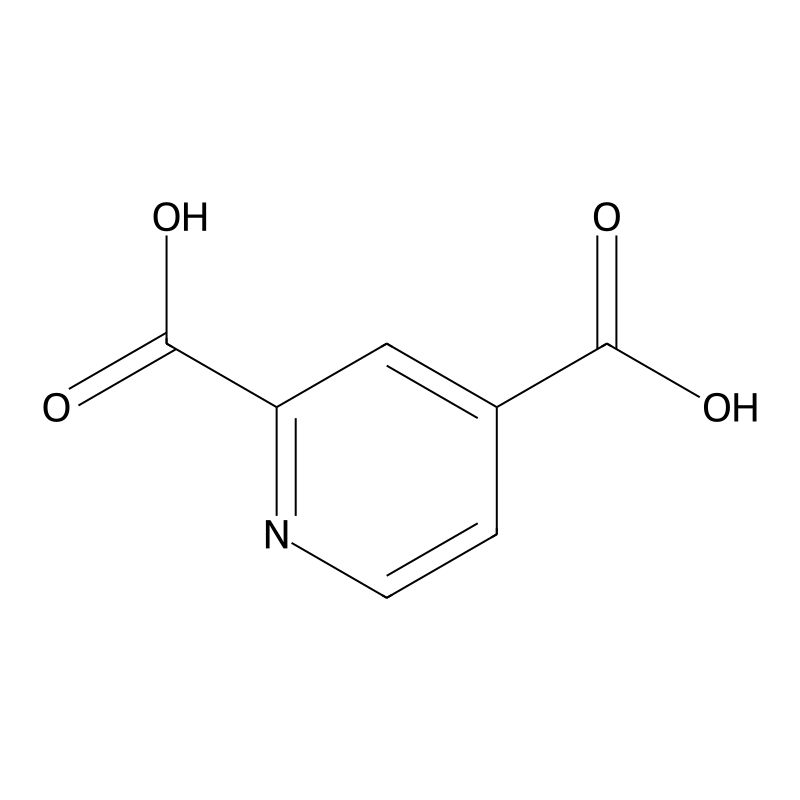

Pyridine-2,4-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Enzyme Inhibitor

One of the primary areas of study for 2,4-Pyridinedicarboxylic acid is its function as an enzyme inhibitor. The structure of the molecule allows it to mimic 2-oxoglutarate (2-OG), a vital metabolite involved in several cellular processes []. Furthermore, 2,4-Pyridinedicarboxylic acid can chelate zinc, a crucial cofactor for many enzymes []. This ability disrupts the activity of enzymes that rely on 2-OG and/or zinc, making it a valuable tool for researchers studying these enzymes' roles in various biological functions []. For instance, studies have shown that 2,4-Pyridinedicarboxylic acid can inhibit histone lysine demethylases, enzymes involved in gene regulation [].

Developing Assays

The inhibitory properties of 2,4-Pyridinedicarboxylic acid also make it useful in developing new assays for studying specific enzymes and their functions. A study published in 2013 describes the development of a RapidFire Mass Spectrometry assay for histone lysine demethylases using 2,4-Pyridinedicarboxylic acid []. This assay provides a rapid and efficient method for analyzing the activity of these enzymes, potentially aiding research in epigenetics, the study of how gene expression is regulated without altering the DNA sequence itself.

Pyridine-2,4-dicarboxylic acid, also known as lutidinic acid, is an organic compound with the molecular formula CHN\O. It belongs to the class of pyridinedicarboxylic acids, characterized by two carboxylic acid functional groups attached to a pyridine ring at the 2 and 4 positions. This compound is notable for its structural similarity to 2-oxoglutarate, which allows it to function as an inhibitor of various enzymes that depend on this cofactor. Pyridine-2,4-dicarboxylic acid has garnered attention in both agricultural and pharmaceutical contexts due to its biological activities and potential applications.

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under specific conditions, it may lose carbon dioxide.

- Reduction: Can be reduced to form corresponding alcohols or aldehydes.

- Alkaline Hydrolysis: It can be synthesized from 4-cyanopyridine through alkaline hydrolysis of 4-cyano-2-pyridinecarboxamide, yielding pyridine-2,4-dicarboxylic acid in significant purity and yield .

Pyridine-2,4-dicarboxylic acid exhibits several biological activities:

- Inhibition of Enzymes: It acts as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, which play critical roles in various metabolic pathways. This inhibition has been shown to suppress growth in tomato seedlings by affecting root and hypocotyl elongation .

- Ethylene Production Suppression: In carnation flowers, it inhibits ethylene production, delaying flower senescence and extending the shelf-life of cut flowers .

- Histone Lysine Demethylase Inhibition: This compound has been identified as an inhibitor of histone lysine demethylases, which are involved in epigenetic regulation .

The synthesis of pyridine-2,4-dicarboxylic acid can be achieved through several methods:

- Alkaline Hydrolysis: The most common method involves the alkaline hydrolysis of 4-cyano-2-pyridinecarboxamide. The process typically requires a reaction temperature between 20° and 80°C and yields high purity products .

- Reaction with Formamide: Another method includes reacting 4-cyanopyridine or isonicotinic acid with formamide in the presence of peroxodisulfuric acid or peroxodisulfate, followed by alkaline hydrolysis .

- From Isonicotinic Acid: Pyridine-2,4-dicarboxylic acid can also be synthesized from isonicotinic acid using similar reaction conditions as above .

Pyridine-2,4-dicarboxylic acid has diverse applications:

- Agriculture: Used as a growth regulator due to its ability to inhibit ethylene production in plants.

- Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs and is studied for its potential therapeutic effects due to its enzymatic inhibition properties.

- Biochemical Research: Employed in studies involving enzyme inhibition and metabolic pathways due to its structural similarity to key metabolites like 2-oxoglutarate .

Interaction studies involving pyridine-2,4-dicarboxylic acid have revealed its role as an inhibitor for multiple enzymes:

- It has been shown to inhibit various 2-oxoglutarate-dependent dioxygenases across different plant species, impacting physiological processes such as growth and development .

- Additionally, its interactions with histone lysine demethylases suggest potential implications in cancer research and epigenetics .

Pyridine-2,4-dicarboxylic acid shares structural similarities with other pyridinedicarboxylic acids. Here is a comparison with some related compounds:

| Compound Name | Systematic Name | CAS Registry Number | Unique Features |

|---|---|---|---|

| Quinolinic Acid | 2,3-Pyridinedicarboxylic Acid | 89-00-9 | Involved in neurotransmitter metabolism |

| Pyridine-2,4-Dicarboxylic Acid | Lutidinic Acid | 499-80-9 | Inhibitor of histone demethylases |

| Isocinchomeronic Acid | 2,5-Pyridinedicarboxylic Acid | 100-26-5 | Potential applications in agriculture |

| Dipicolinic Acid | 2,6-Pyridinedicarboxylic Acid | 499-83-2 | Known for its role in bacterial spores |

| Cinchomeronic Acid | 3,4-Pyridinedicarboxylic Acid | 490-11-9 | Less studied but structurally similar |

| Dinicotinic Acid | 3,5-Pyridinedicarboxylic Acid | 499-81-0 | Exhibits different biological activities |

Pyridine-2,4-dicarboxylic acid is unique among these compounds due to its specific inhibitory action on enzymes related to key metabolic pathways and its applications in both agricultural and pharmaceutical fields. Its structural properties enable it to mimic important biological molecules while also providing distinct functionalities that are valuable for research and application.

Crystal Structure and Unit Cell Parameters

X-ray crystallographic studies have revealed detailed structural information about pyridine-2,4-dicarboxylic acid in various crystalline forms and metal complexes. Single crystal diffraction analysis of the barium complex poly[μ₆-pyridine-2,4-dicarboxylato-barium] demonstrates that the ligand adopts a completely deprotonated form in the solid state [3]. The crystal structure exhibits monoclinic symmetry with space group C2/c and unit cell parameters of a = 11.7570(11) Å, b = 7.2121(7) Å, c = 17.4547(16) Å, and β = 93.471(1)° [3].

In cocrystal structures with serine, pyridine-2,4-dicarboxylic acid demonstrates extensive hydrogen bonding networks that stabilize the three-dimensional structure [4]. The geometric parameters reveal specific bond lengths and angles: O1—C6 = 1.315(3) Å, O2—C6 = 1.211(3) Å, with carboxylic acid bond angles ranging from 114.7(2)° to 124.4(2)° [4]. The C—C bond lengths within the pyridine ring vary between 1.378(4) Å and 1.386(3) Å, while the C—N bonds measure approximately 1.327(4) Å to 1.342(3) Å [4].

Conformational Analysis and Molecular Geometry

The molecular conformation of pyridine-2,4-dicarboxylic acid is characterized by the relative orientations of the carboxylic acid groups with respect to the pyridine ring plane. Structural studies indicate that the carboxylic acid groups can adopt various orientations depending on the crystalline environment and intermolecular interactions [5]. In heterometallic complexes, the compound exhibits μ₄-coordination modes where the carboxylate groups bridge multiple metal centers through oxygen atoms [5].

The conformational flexibility is governed by rotation about the C—COOH bonds, which can be influenced by hydrogen bonding patterns and crystal packing forces. Theoretical calculations suggest that the most stable conformations involve minimal steric interactions between the carboxylic acid groups and the pyridine nitrogen atom [6].

Physical Properties and Crystalline Characteristics

Pyridine-2,4-dicarboxylic acid crystallizes as white to off-white crystalline powder with a melting point ranging from 243-246°C (decomposition) [7] [8]. The compound exhibits limited water solubility of approximately 2.49-4.5 grams per liter at 25°C [7]. The density is estimated at 1.5216 g/cm³, with a refractive index of 1.6280 [7]. The compound shows a characteristic pKa value of 2.15 at 25°C, reflecting the acidic nature of the carboxylic acid groups [7].

Comparative Analysis of Pyridinedicarboxylic Acid Isomerism

Structural Isomers and Their Properties

The pyridinedicarboxylic acid family encompasses six distinct positional isomers, each characterized by different substitution patterns on the pyridine ring [9]. These isomers include: quinolinic acid (2,3-pyridinedicarboxylic acid), lutidinic acid (2,4-pyridinedicarboxylic acid), isocinchomeronic acid (2,5-pyridinedicarboxylic acid), dipicolinic acid (2,6-pyridinedicarboxylic acid), cinchomeronic acid (3,4-pyridinedicarboxylic acid), and dinicotinic acid (3,5-pyridinedicarboxylic acid) [9].

All isomers share the identical molecular formula C₇H₅NO₄ and molecular weight of 167.12 g/mol, yet exhibit distinct physical and chemical properties due to positional effects [9]. The 2,4-isomer (lutidinic acid) demonstrates unique coordination behavior compared to its counterparts, particularly in metal complex formation and biological activity [10].

Comparative Physical Properties

| Property | 2,3-Isomer | 2,4-Isomer | 2,5-Isomer | 2,6-Isomer |

|---|---|---|---|---|

| Common Name | Quinolinic acid | Lutidinic acid | Isocinchomeronic acid | Dipicolinic acid |

| CAS Number | 89-00-9 | 499-80-9 [1] | 100-26-5 [11] | 499-83-2 [12] |

| Melting Point | Decomposes | 243-246°C [7] | 242-247°C [11] | 248-250°C [13] |

| Water Solubility | Variable | 4.5 g/L [7] | 1.237 g/L [11] | 5 g/L [13] |

| pKa | Variable | 2.15 [7] | 3.06 [11] | 2.16 [13] |

Coordination Chemistry Differences

The positional arrangement of carboxylic acid groups significantly influences the coordination behavior of each isomer. Pyridine-2,4-dicarboxylic acid exhibits versatile coordination modes, including μ₆-(κ⁸ N,O₁:O₁:O₂:O₃:O₃:O₄:O₄) bridging patterns in metal-organic frameworks [3]. This coordination versatility distinguishes it from the 2,6-isomer (dipicolinic acid), which typically forms chelating complexes due to the symmetrical positioning of carboxylate groups [12].

The 2,5-isomer shows intermediate coordination behavior, while the 3,4- and 3,5-isomers demonstrate different metal binding preferences due to the meta-positioning of their carboxylic acid groups relative to the pyridine nitrogen [9].

Computational Chemistry Insights: Molecular Orbital and Density Functional Theory Studies

Density Functional Theory Calculations

Comprehensive density functional theory (DFT) calculations have been performed on pyridine-2,4-dicarboxylic acid using various theoretical methods. Studies employing the B3LYP functional with 6-311++G(d,p) basis sets have provided detailed insights into the molecular structure and vibrational properties [6]. Normal coordinate analysis using a 74-parameter modified valence force field successfully reproduced experimental frequencies with an average error of 10.33 cm⁻¹ [6].

The computational investigations reveal that the B3LYP/6-311G(d,p) level of theory provides accurate geometric parameters and electronic properties for pyridinedicarboxylic acid systems [14]. Optimization calculations indicate that the molecule adopts a planar configuration with minimal distortion from planarity, consistent with aromatic stabilization of the pyridine ring [14].

Molecular Orbital Analysis

Frontier molecular orbital analysis reveals important electronic characteristics of pyridine-2,4-dicarboxylic acid. DFT calculations at the B3LYP/6-311G(2d,2p) level indicate specific HOMO and LUMO energy values that govern the chemical reactivity and electronic properties [15]. The energy gap between frontier orbitals influences the compound's polarizability and chemical hardness parameters [14].

Comparative studies of pyridinedicarboxylic acid isomers using DFT methods demonstrate that the 2,4-isomer exhibits distinct electronic properties compared to other positional isomers. The calculated quantum chemical parameters, including electronegativity, global hardness, and electrophilicity index, provide insights into the relative reactivity and stability of different isomers [14] [16].

Electronic Structure and Bonding Analysis

The electronic structure of pyridine-2,4-dicarboxylic acid is characterized by delocalized π-electron systems within the pyridine ring and localized electron density on the carboxylic acid functional groups. Mulliken population analysis reveals the charge distribution across the molecule, with significant negative charges concentrated on the carboxylate oxygen atoms [14].

Density functional theory calculations provide detailed information about bond lengths, bond angles, and torsional angles throughout the molecule. The pyridine ring maintains characteristic C—C bond lengths of approximately 1.38-1.40 Å, while C—N bond lengths are typically 1.33-1.35 Å [6]. The carboxylic acid C=O bonds exhibit lengths around 1.20-1.22 Å, and C—O single bonds measure approximately 1.31-1.32 Å [6].

Vibrational Spectroscopy and Theoretical Predictions

Combined experimental and theoretical vibrational studies using FTIR and FT-Raman spectroscopy, supported by DFT calculations, have provided comprehensive assignments of fundamental vibrations [6]. The C—C and C—N stretching vibrations occur in the range of 1400-1650 cm⁻¹, while carboxylic acid stretching modes appear around 1700-1750 cm⁻¹ [6].

Ring vibrations and out-of-plane bending modes have been systematically assigned using potential energy distribution analysis derived from normal coordinate calculations. The theoretical predictions show excellent agreement with experimental observations, validating the computational approach for understanding the vibrational dynamics of pyridine-2,4-dicarboxylic acid [6].

Thermodynamic Properties and Stability

Computational thermochemistry studies provide valuable insights into the relative stability and energetics of pyridinedicarboxylic acid isomers. DFT calculations using the B3LYP/6-311G** functional have been employed to determine optimized geometries and relative stabilities of different isomers [17]. These theoretical investigations complement experimental calorimetric measurements and provide a molecular-level understanding of thermodynamic properties.

Laboratory-Scale Synthetic Routes

Hydrothermal Synthesis Techniques

Hydrothermal synthesis represents a significant approach for preparing pyridine-2,4-dicarboxylic acid derivatives, particularly in the formation of coordination polymers and metal-organic frameworks. This technique utilizes high-temperature aqueous conditions under autogenous pressure to facilitate crystal growth and molecular assembly [1] [2] [3].

The hydrothermal method typically operates at temperatures ranging from 120°C to 180°C for periods of 24 to 72 hours [4] [5] [6]. The process employs sealed autoclave systems where water serves as the primary solvent, though mixed solvent systems incorporating dimethylformamide have also demonstrated effectiveness [5]. The autogenous pressure generated within the reaction vessel, typically reaching 5-15 bar, creates optimal conditions for the dissolution and recrystallization of pyridine-2,4-dicarboxylic acid precursors [1].

Temperature control proves critical in hydrothermal synthesis, with optimal ranges varying based on the specific target product. For lanthanide metal-organic frameworks incorporating pyridine-2,4-dicarboxylic acid, temperatures of 120-140°C produce high-quality crystalline materials with substantial surface areas exceeding several hundred square meters per gram [5]. Higher temperatures of 160-180°C facilitate the formation of heterometallic coordination polymers with enhanced structural complexity [6].

The pH environment significantly influences product formation and crystallinity. Most successful syntheses occur within a pH range of 5-8, achieved through careful adjustment using mineral acids or bases [4] [6]. The reaction time demonstrates considerable variation, with simple coordination complexes forming within 24-48 hours, while more complex three-dimensional frameworks require extended reaction periods of 48-72 hours [3] [5].

Substrate concentration plays a crucial role in determining product yield and purity. Optimal molar ratios typically involve 1:1 to 1:3 ratios of pyridine-2,4-dicarboxylic acid to metal precursors, with excess ligand concentrations promoting complete complex formation [2] [5]. The incorporation of auxiliary ligands such as 1,10-phenanthroline or 2,2'-bipyridine serves as crystallization mediators, facilitating the formation of well-defined crystal structures [3].

| Parameter | Range | Impact on Product Formation |

|---|---|---|

| Temperature | 120-180°C | Controls dissolution kinetics and crystal growth |

| Pressure | 5-15 bar (autogenous) | Enables high-temperature aqueous conditions |

| Time | 24-72 hours | Determines crystallinity and yield |

| pH | 5-8 | Influences ligand deprotonation and coordination |

| Concentration | 0.01-0.1 M | Affects nucleation and crystal size |

Carboxamide Intermediate Hydrolysis Pathways

The carboxamide intermediate hydrolysis pathway represents a well-established route for synthesizing pyridine-2,4-dicarboxylic acid through sequential carbamoylation and hydrolysis reactions [7] [8]. This approach utilizes cyanopyridine precursors or isonicotinic acid as starting materials, proceeding through carboxamide intermediates that undergo alkaline hydrolysis to yield the target dicarboxylic acid [8].

The initial carbamoylation step involves the reaction of 4-cyanopyridine with formamide in the presence of peroxodisulfuric acid or peroxodisulfate salts. Ammonium peroxodisulfate demonstrates particular effectiveness as the oxidizing agent, employed in molar ratios of 1.1 to 3.0 equivalents relative to the pyridine substrate [8]. Formamide serves dual roles as both nucleophile and solvent, typically used in 5-35 molar equivalents, with optimal performance observed at 5-6 equivalents [7] [8].

The carbamoylation reaction proceeds optimally at temperatures between 65°C and 75°C, with reaction times of 2-4 hours producing carboxamide yields exceeding 85% [8]. Sulfuric acid catalysis enhances reaction selectivity and prevents side reactions, employed at 0.3-0.4 molar equivalents relative to the substrate [7]. Acetonitrile serves as the preferred solvent system, providing appropriate polarity for substrate dissolution while maintaining stability under the reaction conditions [8].

The subsequent hydrolysis step converts the carboxamide intermediate to pyridine-2,4-dicarboxylic acid through treatment with concentrated sodium hydroxide solution. The process operates at temperatures of 80-95°C, utilizing 30% sodium hydroxide in 1.5-2.0 molar equivalents [8]. The reaction proceeds through ammonia evolution, indicating complete conversion of the carboxamide functionality to the corresponding carboxylic acid [7].

Product isolation involves acidification to pH 1.0-1.5 using concentrated hydrochloric acid, causing precipitation of pyridine-2,4-dicarboxylic acid as the monohydrate [8]. Recrystallization from boiling water followed by controlled cooling yields high-purity material with greater than 97% content as determined by high-performance liquid chromatography [7] [8].

Alternative starting materials include isonicotinic acid, which undergoes direct carbamoylation at the 2-position followed by hydrolysis to produce pyridine-2,4-dicarboxylic acid [8]. This route demonstrates comparable yields of approximately 75% and offers advantages in terms of substrate availability and cost-effectiveness [7].

| Reaction Stage | Reagents | Conditions | Yield | Product |

|---|---|---|---|---|

| Carbamoylation | Formamide, (NH₄)₂S₂O₈, H₂SO₄ | 65-75°C, 2-4h | 87.5% | 4-Cyano-2-pyridinecarboxamide |

| Hydrolysis | 30% NaOH | 80-95°C, 1-2h | 83.1% | Pyridine-2,4-dicarboxylic acid |

| Overall Process | - | - | 72.9% | Final Product |

Industrial Production Processes

Peroxodisulfate-Mediated Cyanopyridine Conversion

The peroxodisulfate-mediated conversion of cyanopyridine represents the predominant industrial methodology for large-scale pyridine-2,4-dicarboxylic acid production [7] [8]. This process operates through a two-stage reaction sequence: initial carbamoylation of 4-cyanopyridine followed by alkaline hydrolysis of the resulting carboxamide intermediate [10] [8].

Industrial implementation utilizes ammonium peroxodisulfate as the preferred oxidizing agent due to its thermal stability, cost-effectiveness, and ease of handling in large-scale operations [8]. The oxidizing agent functions through sulfate radical generation, facilitating the formation of carbamoyl radicals from formamide under controlled thermal conditions [7]. Reaction stoichiometry employs 1.2-1.5 molar equivalents of ammonium peroxodisulfate relative to 4-cyanopyridine to ensure complete conversion while minimizing reagent waste [8].

Temperature control proves critical for industrial operations, with optimal ranges of 70-74°C providing balanced reaction rates and selectivity [8]. Lower temperatures result in incomplete conversion, while elevated temperatures promote decomposition reactions and reduce overall yield [7]. Industrial reactors incorporate precise temperature monitoring and control systems to maintain uniform thermal conditions throughout the reaction mass [8].

Formamide consumption in industrial processes ranges from 5-6 molar equivalents relative to the cyanopyridine substrate, representing a compromise between reaction efficiency and economic considerations [8]. Excess formamide serves multiple functions: providing adequate nucleophile concentration, acting as reaction medium, and facilitating heat transfer during the exothermic carbamoylation process [7].

The industrial carbamoylation process generates significant exothermic heat, requiring careful thermal management to prevent temperature excursions that could compromise product quality [8]. Continuous monitoring of reaction temperature, coupled with controlled addition rates of peroxodisulfate, ensures safe and efficient operation [7]. Typical reaction times of 2-3 hours provide complete conversion with minimal formation of unwanted byproducts [8].

Product isolation from the carbamoylation reaction involves water addition followed by vacuum distillation to remove the acetonitrile-water azeotrope [8]. The resulting aqueous suspension undergoes filtration at elevated temperature (80°C) to recover the carboxamide intermediate with high purity [7]. Industrial filtration systems incorporate heated filter media and washing protocols to maximize product recovery and minimize losses [8].

| Process Parameter | Industrial Specification | Quality Impact |

|---|---|---|

| Temperature Control | 70-74°C ± 2°C | Product selectivity and yield |

| Reaction Time | 2-3 hours | Conversion efficiency |

| Formamide Ratio | 5-6 equivalents | Reaction completeness |

| Peroxodisulfate Ratio | 1.2-1.5 equivalents | Oxidation efficiency |

| Product Purity | >90% (HPLC) | Downstream processing requirements |

Solvent Optimization in Large-Scale Synthesis

Solvent selection and optimization represent critical factors in large-scale pyridine-2,4-dicarboxylic acid synthesis, directly impacting process economics, environmental sustainability, and product quality [11] [12]. Industrial operations require careful evaluation of solvent properties including dissolution characteristics, thermal stability, recovery potential, and environmental impact [13] [14].

Acetonitrile serves as the preferred organic solvent for the carbamoylation stage due to its excellent dissolution properties for both 4-cyanopyridine and the resulting carboxamide products [8]. The solvent demonstrates thermal stability under reaction conditions and forms a convenient azeotrope with water, facilitating product isolation through vacuum distillation [7]. Industrial recovery systems achieve greater than 95% acetonitrile recovery through distillation, minimizing solvent consumption and waste generation [8].

Solvent-to-substrate ratios in industrial operations typically range from 8-12 volumes per kilogram of 4-cyanopyridine, providing adequate dissolution while maintaining reasonable reactor volumes [8]. Higher solvent ratios improve heat transfer and reaction uniformity but increase energy requirements for solvent recovery [12]. Lower ratios may result in incomplete dissolution and reduced reaction efficiency [7].

Alternative solvent systems have been investigated for improved environmental performance and cost reduction [13]. Dimethylformamide demonstrates comparable performance to acetonitrile but presents challenges in terms of recovery and environmental impact [11]. Aqueous-organic biphasic systems offer potential advantages in product separation but require careful pH control to prevent premature hydrolysis [13].

Water serves as the primary solvent for the hydrolysis stage, providing optimal conditions for base-catalyzed conversion of carboxamide to carboxylic acid functionality [8]. The aqueous medium facilitates efficient heat transfer and enables straightforward pH adjustment using sodium hydroxide solution [7]. Industrial hydrolysis operations typically employ 4-6 volumes of water per kilogram of carboxamide substrate [8].

Solvent recycling and recovery systems represent essential components of industrial operations, with integrated distillation units achieving high recovery rates while maintaining solvent quality [12]. Advanced process designs incorporate solvent purification steps to remove accumulated impurities and maintain consistent performance across multiple recycle cycles [8].

Environmental considerations drive ongoing research into green solvent alternatives and process intensification strategies [15]. Supercritical carbon dioxide has shown promise for extraction and purification applications, though implementation challenges remain for large-scale synthesis operations [14]. Ionic liquids offer potential advantages in terms of thermal stability and recyclability but face economic barriers for widespread industrial adoption [13].

| Solvent System | Advantages | Limitations | Industrial Application |

|---|---|---|---|

| Acetonitrile | High recovery rate, thermal stability | Cost, environmental impact | Primary carbamoylation solvent |

| Water | Cost-effective, environmentally benign | Limited organic solubility | Hydrolysis and workup |

| DMF | Good dissolution properties | Difficult recovery, health concerns | Limited research applications |

| Supercritical CO₂ | Green, easy separation | High pressure requirements | Potential future application |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 56 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 50 of 56 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Korczynska M, Le DD, Younger N, Gregori-Puigjané E, Tumber A, Krojer T, Velupillai S, Gileadi C, Nowak RP, Iwasa E, Pollock SB, Ortiz Torres I, Oppermann U, Shoichet BK, Fujimori DG. Docking and Linking of Fragments To Discover Jumonji Histone Demethylase Inhibitors. J Med Chem. 2016 Feb 25;59(4):1580-98. doi: 10.1021/acs.jmedchem.5b01527. Epub 2015 Dec 23. PubMed PMID: 26699912; PubMed Central PMCID: PMC5080985.

3: Qi H, Jing Z, Xiaolin W, Changwu X, Xiaorong H, Jian Y, Jing C, Hong J. Histone Demethylase JMJD2A Inhibition Attenuates Neointimal Hyperplasia in the Carotid Arteries of Balloon-Injured Diabetic Rats via Transcriptional Silencing: Inflammatory Gene Expression in Vascular Smooth Muscle Cells. Cell Physiol Biochem. 2015;37(2):719-34. doi: 10.1159/000430390. Epub 2015 Sep 11. PubMed PMID: 26356263.

4: Horita S, Scotti JS, Thinnes C, Mottaghi-Taromsari YS, Thalhammer A, Ge W, Aik W, Loenarz C, Schofield CJ, McDonough MA. Structure of the ribosomal oxygenase OGFOD1 provides insights into the regio- and stereoselectivity of prolyl hydroxylases. Structure. 2015 Apr 7;23(4):639-52. doi: 10.1016/j.str.2015.01.014. Epub 2015 Feb 26. PubMed PMID: 25728928; PubMed Central PMCID: PMC4396695.

5: Sham A, Martinez EC, Beyer S, Trau DW, Raghunath M. Incorporation of a prolyl hydroxylase inhibitor into scaffolds: a strategy for stimulating vascularization. Tissue Eng Part A. 2015 Mar;21(5-6):1106-15. doi: 10.1089/ten.TEA.2014.0077. Epub 2015 Jan 14. PubMed PMID: 25370818; PubMed Central PMCID: PMC4356217.

6: An X, Wang H, Li G. Structures and Luminescent Properties of Two 2D Coordination Polymers Containing Tb(III) or Dy(III) Ions. J Fluoresc. 2014 Mar;24(2):425-9. doi: 10.1007/s10895-013-1308-5. Epub 2013 Oct 5. PubMed PMID: 24091805.

7: Hopkinson RJ, Tumber A, Yapp C, Chowdhury R, Aik W, Che KH, Li XS, Kristensen JBL, King ONF, Chan MC, Yeoh KK, Choi H, Walport LJ, Thinnes CC, Bush JT, Lejeune C, Rydzik AM, Rose NR, Bagg EA, McDonough MA, Krojer T, Yue WW, Ng SS, Olsen L, Brennan PE, Oppermann U, Muller-Knapp S, Klose RJ, Ratcliffe PJ, Schofield CJ, Kawamura A. 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. Chem Sci. 2013 Aug 1;4(8):3110-3117. doi: 10.1039/C3SC51122G. PubMed PMID: 26682036; PubMed Central PMCID: PMC4678600.

8: Sayegh J, Cao J, Zou MR, Morales A, Blair LP, Norcia M, Hoyer D, Tackett AJ, Merkel JS, Yan Q. Identification of small molecule inhibitors of Jumonji AT-rich interactive domain 1B (JARID1B) histone demethylase by a sensitive high throughput screen. J Biol Chem. 2013 Mar 29;288(13):9408-17. doi: 10.1074/jbc.M112.419861. Epub 2013 Feb 13. PubMed PMID: 23408432; PubMed Central PMCID: PMC3611010.

9: Schley G, Klanke B, Schödel J, Kröning S, Türkoglu G, Beyer A, Hagos Y, Amann K, Burckhardt BC, Burzlaff N, Eckardt KU, Willam C. Selective stabilization of HIF-1α in renal tubular cells by 2-oxoglutarate analogues. Am J Pathol. 2012 Nov;181(5):1595-606. doi: 10.1016/j.ajpath.2012.07.010. Epub 2012 Aug 31. PubMed PMID: 22944601.

10: Hagos Y, Schley G, Schödel J, Krick W, Burckhardt G, Willam C, Burckhardt BC. α-Ketoglutarate-related inhibitors of HIF prolyl hydroxylases are substrates of renal organic anion transporters 1 (OAT1) and 4 (OAT4). Pflugers Arch. 2012 Oct;464(4):367-74. Epub 2012 Aug 9. PubMed PMID: 22875277.

11: Rakić GM, Grgurić-Šipka S, Kaluđerović GN, Bette M, Filipović L, Aranđelović S, Radulović S, Tešić ZLj. The synthesis, spectroscopic, X-ray characterization and in vitro cytotoxic testing results of activity of five new trans-platinum(IV) complexes with functionalized pyridines. Eur J Med Chem. 2012 Sep;55:214-9. doi: 10.1016/j.ejmech.2012.07.019. Epub 2012 Jul 22. PubMed PMID: 22858225.

12: Kristensen LH, Nielsen AL, Helgstrand C, Lees M, Cloos P, Kastrup JS, Helin K, Olsen L, Gajhede M. Studies of H3K4me3 demethylation by KDM5B/Jarid1B/PLU1 reveals strong substrate recognition in vitro and identifies 2,4-pyridine-dicarboxylic acid as an in vitro and in cell inhibitor. FEBS J. 2012 Jun;279(11):1905-14. doi: 10.1111/j.1742-4658.2012.08567.x. Epub 2012 May 2. PubMed PMID: 22420752.

13: Gligorijević N, Aranđelović S, Filipović L, Jakovljević K, Janković R, Grgurić-Šipka S, Ivanović I, Radulović S, Tešić ZLj. Picolinate ruthenium(II)-arene complex with in vitro antiproliferative and antimetastatic properties: comparison to a series of ruthenium(II)-arene complexes with similar structure. J Inorg Biochem. 2012 Mar;108:53-61. doi: 10.1016/j.jinorgbio.2011.12.002. Epub 2011 Dec 16. PubMed PMID: 22266461.

14: Hutchinson SE, Leveridge MV, Heathcote ML, Francis P, Williams L, Gee M, Munoz-Muriedas J, Leavens B, Shillings A, Jones E, Homes P, Baddeley S, Chung CW, Bridges A, Argyrou A. Enabling lead discovery for histone lysine demethylases by high-throughput RapidFire mass spectrometry. J Biomol Screen. 2012 Jan;17(1):39-48. doi: 10.1177/1087057111416660. Epub 2011 Aug 21. PubMed PMID: 21859681.

15: Lushnikova I, Orlovsky M, Dosenko V, Maistrenko A, Skibo G. Brief anoxia preconditioning and HIF prolyl-hydroxylase inhibition enhances neuronal resistance in organotypic hippocampal slices on model of ischemic damage. Brain Res. 2011 Apr 22;1386:175-83. doi: 10.1016/j.brainres.2011.02.033. Epub 2011 Feb 19. PubMed PMID: 21338581.

16: Mackeen MM, Kramer HB, Chang KH, Coleman ML, Hopkinson RJ, Schofield CJ, Kessler BM. Small-molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry. J Proteome Res. 2010 Aug 6;9(8):4082-4092. doi: 10.1021/pr100269b. PubMed PMID: 20583823; PubMed Central PMCID: PMC4681095.

17: Sander JR, Bucar DK, Henry RF, Baltrusaitis J, Zhang GG, MacGillivray LR. A red zwitterionic co-crystal of acetaminophen and 2,4-pyridinedicarboxylic acid. J Pharm Sci. 2010 Sep;99(9):3676-83. doi: 10.1002/jps.22229. PubMed PMID: 20574998.

18: Vlad F, Tiainen P, Owen C, Spano T, Daher FB, Oualid F, Senol NO, Vlad D, Myllyharju J, Kalaitzis P. Characterization of two carnation petal prolyl 4 hydroxylases. Physiol Plant. 2010 Oct;140(2):199-207. doi: 10.1111/j.1399-3054.2010.01390.x. PubMed PMID: 20553416.

19: Grgurić-Sipka S, Ivanović I, Rakić G, Todorović N, Gligorijević N, Radulović S, Arion VB, Keppler BK, Tesić ZLj. Ruthenium(II)-arene complexes with functionalized pyridines: synthesis, characterization and cytotoxic activity. Eur J Med Chem. 2010 Mar;45(3):1051-8. doi: 10.1016/j.ejmech.2009.11.055. Epub 2009 Dec 16. PubMed PMID: 20053483.

20: Raghunath M, Sy Wong Y, Farooq M, Ge R. Pharmacologically induced angiogenesis in transgenic zebrafish. Biochem Biophys Res Commun. 2009 Jan 23;378(4):766-71. doi: 10.1016/j.bbrc.2008.11.127. Epub 2008 Dec 7. PubMed PMID: 19068208.